molecular formula C21H28N4O2 B5675906 N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide

N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide

Cat. No.: B5675906
M. Wt: 368.5 g/mol
InChI Key: CHJQFSKNUJTMOI-QAPCUYQASA-N
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Description

N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and a benzimidazole moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.

    Attachment of the Benzimidazole Moiety: This can be done through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its derivative.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-12-22-16-8-7-14(9-17(16)23-12)19(26)24-18-11-25(20(27)21(2,3)4)10-15(18)13-5-6-13/h7-9,13,15,18H,5-6,10-11H2,1-4H3,(H,22,23)(H,24,26)/t15-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJQFSKNUJTMOI-QAPCUYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3CN(CC3C4CC4)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N[C@H]3CN(C[C@@H]3C4CC4)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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